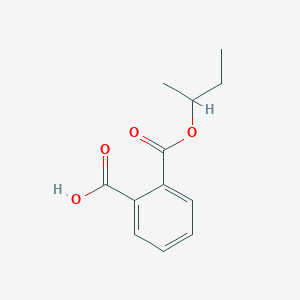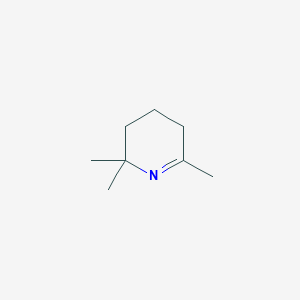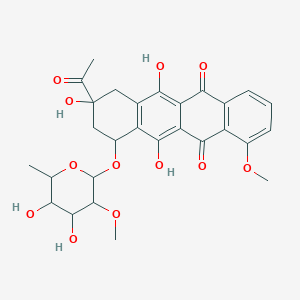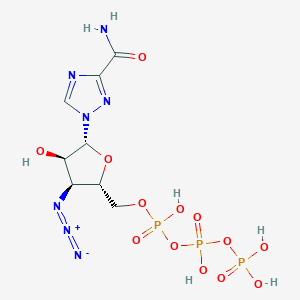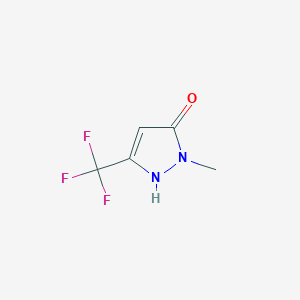
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their presence in various alkaloids and their biological activities. The compound can be utilized in the synthesis of indole derivatives, which are pivotal in cell biology and have been increasingly studied for their potential in treating cancer, microbial infections, and various disorders .
Development of Coumarin Heterocycles
Coumarins, known for their valuable biological and pharmaceutical properties, are synthesized through various methods. The deuterated phenyl ring of the compound can be instrumental in the synthesis of coumarin systems, which have been explored for their anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties, among others .
Analytical Chemistry Applications
In analytical chemistry, the compound can be used as a standard or reference material for the quantitative determination of similar structures in complex matrices, aiding in the accurate measurement of substances within various samples .
Alzheimer’s Disease Research
The compound’s structural similarity to other hydroxyphenyl derivatives makes it a candidate for the study of Alzheimer’s disease. It could be used to investigate the interactions with metal ions in the brain, which are a factor in the pathology of Alzheimer’s disease .
Protein-Ligand Interaction Studies
The unique structure of the compound allows for its use in protein-ligand interaction studies. It can serve as a ligand to study binding affinities and interaction networks, which are crucial for understanding biological processes and drug design .
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, which this molecule is a derivative of, have been found to interact with a wide range of biological targets .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as solubility, stability, and metabolism .
Result of Action
Phenolic compounds can exert a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of cell signaling, and regulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid . These factors can include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


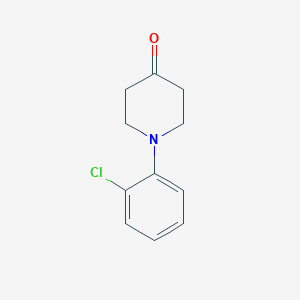


![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)

